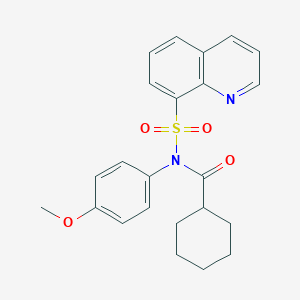
N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as methoxy, sulfonyl, and carboxamide, allows for diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Quinoline Derivative: Starting with a quinoline derivative, the compound is functionalized at the 8-position through electrophilic substitution reactions.
Sulfonylation: The quinoline derivative is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Coupling with 4-Methoxyaniline: The sulfonylated quinoline is coupled with 4-methoxyaniline under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Cyclohexanecarboxylation: Finally, the compound is reacted with cyclohexanecarboxylic acid or its derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and greener solvents and reagents.
化学反応の分析
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions such as with lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of quinoline sulfide derivatives.
Substitution: Formation of various substituted quinoline derivatives.
特性
分子式 |
C23H24N2O4S |
|---|---|
分子量 |
424.5 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide |
InChI |
InChI=1S/C23H24N2O4S/c1-29-20-14-12-19(13-15-20)25(23(26)18-7-3-2-4-8-18)30(27,28)21-11-5-9-17-10-6-16-24-22(17)21/h5-6,9-16,18H,2-4,7-8H2,1H3 |
InChIキー |
IPIPZWUBIRRSHV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2CCCCC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
正規SMILES |
COC1=CC=C(C=C1)N(C(=O)C2CCCCC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















